An In-depth Technical Guide to 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical and Physical Properties
6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound. Detailed experimental data on some of its physical properties are not widely published; however, key identifiers and predicted properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | N/A |
| CAS Number | 1033202-59-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈BrN₃ | [1][3] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Monoisotopic Mass | 224.99016 Da | [6] |
| Appearance | Solid (form not specified) | [7] |
| Melting Point | Not available | [1][8] |
| Boiling Point | Not available | [1][8] |
| Density | Not available | [1][8] |
| Solubility | Soluble in organic solvents such as DMF and ethanol. | Inferred from synthesis protocols[9][10][11] |
| Predicted XlogP | 1.7 | [6] |
Synthesis and Characterization
The synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine can be achieved through the alkylation of the parent compound, 6-bromo-3H-imidazo[4,5-b]pyridine.
Experimental Protocol: Synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
This protocol is based on general methods for the N-alkylation of imidazo[4,5-b]pyridines.
Materials:
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6-bromo-3H-imidazo[4,5-b]pyridine
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 6-bromo-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add a base such as potassium carbonate (2.0-2.5 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C.
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Alkylation: To the stirred suspension, add ethyl iodide (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours (typically 12-24 h). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine.
Characterization
The structure and purity of the synthesized compound can be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and aromatic protons on the imidazo[4,5-b]pyridine core.
-
¹³C NMR: The spectrum should display the correct number of signals for the eight carbon atoms in the molecule. Chemical shifts can be compared with data from similar structures.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.
Biological Activity and Potential Signaling Pathways
Derivatives of imidazo[4,5-b]pyridine have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties. While the specific biological profile of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is not extensively detailed in the literature, related compounds have been identified as inhibitors of key cellular targets.
Potential as a PAK4 Inhibitor in Cancer Therapy
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.[12][13] Imidazo[4,5-b]pyridine-based compounds have been discovered as PAK4 inhibitors.[7] The inhibition of PAK4 can disrupt downstream signaling pathways, such as the LIMK1/cofilin and MEK/ERK pathways, which are critical for cytoskeletal dynamics and cell motility.[13]
Caption: Potential PAK4 signaling pathway inhibited by 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine.
Potential as an FtsZ Inhibitor in Antibacterial Drug Discovery
Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division and is a promising target for the development of new antibiotics.[2][14] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, leading to filamentation and ultimately cell death.[14] Imidazo[1,2-a]pyridine derivatives, which are structurally related to imidazo[4,5-b]pyridines, have been identified as FtsZ inhibitors.[2]
Caption: Proposed mechanism of FtsZ inhibition by 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine.
Safety and Handling
Detailed toxicology data for 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine are not available. However, based on the safety data for related brominated pyridine compounds, the following precautions should be observed.[15]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
A full risk assessment should be conducted before handling this compound.
Conclusion
6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a compound of interest for medicinal chemistry and drug development, with potential applications as an anticancer and antibacterial agent. This guide provides a foundational understanding of its chemical properties, a general synthetic route, and insights into its potential biological mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6-BROMO-3-ETHYL-3H-IMIDAZO[4,5-B]PYRIDINE | 1033202-59-3 [chemicalbook.com]
- 5. 6-BROMO-3-ETHYL-3H-IMIDAZO[4,5-B]PYRIDINE 1033202-59-3 [ruichubio.com]
- 6. PubChemLite - 6-bromo-3-ethyl-3h-imidazo[4,5-b]pyridine (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-BROMO-3-ETHYL-3H-IMIDAZO[4,5-B]PYRIDINE Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 9. 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
